molecular formula C24H22N4O3S B2905092 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 700357-30-8

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2905092
CAS RN: 700357-30-8
M. Wt: 446.53
InChI Key: IJDKXZIOBASZTB-AFUMVMLFSA-N
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Description

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Structural Analysis One significant application of this compound lies in its synthesis and structural analysis, contributing to the broader field of organic chemistry. For instance, similar compounds have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and ESI-MS, to confirm structural configurations and investigate their properties in different phases. Theoretical optimizations and spectroscopic studies, including Raman and Ultraviolet-visible spectra, provide deep insights into the molecular stability, reactivity, and electronic properties of such compounds, paving the way for their potential applications in medicinal chemistry and materials science (Karrouchi et al., 2021).

Potential Antidiabetic Properties Research has also explored the biological implications of these compounds, particularly their potential as therapeutic agents. Molecular docking studies indicate that certain derivatives could be promising candidates for antidiabetic treatments, showcasing the ability to interact with relevant proteins involved in diabetes. This highlights the compound's potential role in developing new, targeted therapies for managing diabetes (Karrouchi et al., 2021).

Anticancer and Antimicrobial Applications Moreover, derivatives of this compound have been investigated for their cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential utility in cancer treatment. The structural modification and synthesis of related compounds reveal a promising avenue for developing new anticancer drugs, supported by in vitro studies highlighting their efficacy (Hassan et al., 2014). Additionally, antimicrobial evaluations of some novel derivatives have shown significant activity against fungal and bacterial species, indicating their potential as antimicrobial agents and contributing to the fight against microbial resistance (Abdel‐Aziz et al., 2009).

Corrosion Protection Another application area is in corrosion protection, where certain derivatives have shown effectiveness in inhibiting corrosion on mild steel surfaces in acidic solutions. This suggests their utility in industrial applications, particularly in protecting metal infrastructure and equipment against corrosive damage (Paul et al., 2020).

properties

IUPAC Name

3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16-5-7-17(8-6-16)15-31-22-10-9-18(12-23(22)30-2)20-13-21(27-26-20)24(29)28-25-14-19-4-3-11-32-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKXZIOBASZTB-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

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